molecular formula C9H11BrN4O B15262423 3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B15262423
M. Wt: 271.11 g/mol
InChI Key: KKQCEVRSMLPHIF-UHFFFAOYSA-N
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Description

3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a bromine atom at the 3-position and a butyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-bromo-1H-pyrazole-4-carbaldehyde with butylamine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown promising biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents, particularly as inhibitors of specific enzymes and receptors.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, the compound has been found to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group at the 1-position can affect the compound’s lipophilicity and ability to interact with biological targets, potentially leading to distinct pharmacological properties compared to its analogs .

Properties

Molecular Formula

C9H11BrN4O

Molecular Weight

271.11 g/mol

IUPAC Name

3-bromo-1-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11BrN4O/c1-2-3-4-14-8-6(7(10)13-14)9(15)12-5-11-8/h5H,2-4H2,1H3,(H,11,12,15)

InChI Key

KKQCEVRSMLPHIF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC=N2)C(=N1)Br

Origin of Product

United States

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